molecular formula C7H6BrN3O B13909364 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13909364
M. Wt: 228.05 g/mol
InChI Key: OOHFJTUJABYATL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions employed.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities, including anticancer properties and other pharmacological effects.

  • Molecular Formula : C7H6N3OBr
  • Molecular Weight : 228.05 g/mol
  • CAS Number : 2609037-46-7

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-mediated synthesis and traditional organic reactions. The compound is typically synthesized from starting materials such as substituted pyridines and triazoles under controlled conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Induction of apoptosis via caspase activation
HepG2 (Liver)4.98 - 14.65Microtubule destabilization

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits a range of other biological activities:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial properties against various strains of bacteria.
  • Anti-inflammatory Effects : It has been noted for its potential in reducing inflammation in preclinical studies.
  • Antiviral Activity : Some derivatives of triazolo-pyridines have shown promise against viral infections.

Case Studies

A notable study evaluated the compound's effects on breast cancer cells (MDA-MB-231). The results indicated that treatment with this compound led to morphological changes consistent with apoptosis and enhanced caspase-3 activity at higher concentrations . This study underscores the compound's potential as a therapeutic agent in oncology.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cancer progression. These studies revealed strong binding affinities with proteins related to cell cycle regulation and apoptosis pathways .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

8-bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-6-3-2-5(8)7-9-4-10-11(6)7/h2-4H,1H3

InChI Key

OOHFJTUJABYATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC=NN12)Br

Origin of Product

United States

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